molecular formula C16H20N2O2 B15064489 4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one CAS No. 651308-76-8

4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Cat. No.: B15064489
CAS No.: 651308-76-8
M. Wt: 272.34 g/mol
InChI Key: KDBWXHBUPVYORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a piperidine ring attached to the isoquinoline core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, such as the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the isoquinoline core.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides or other ethylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various alkyl or acyl groups.

Scientific Research Applications

4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving isoquinoline derivatives.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one would depend on its specific biological or pharmacological activity. Generally, isoquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, and modulate their activity. The piperidine ring may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which lacks the ethyl and piperidine substituents.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

Uniqueness

4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is unique due to the presence of both the ethyl and piperidine substituents, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

651308-76-8

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4-ethyl-5-piperidin-4-yloxy-2H-isoquinolin-1-one

InChI

InChI=1S/C16H20N2O2/c1-2-11-10-18-16(19)13-4-3-5-14(15(11)13)20-12-6-8-17-9-7-12/h3-5,10,12,17H,2,6-9H2,1H3,(H,18,19)

InChI Key

KDBWXHBUPVYORS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=O)C2=C1C(=CC=C2)OC3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.